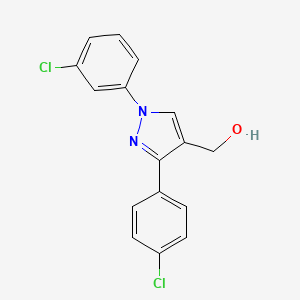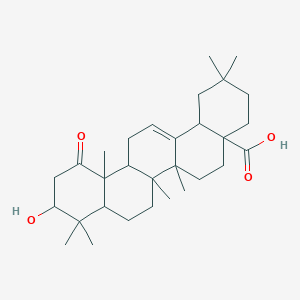
(-)-N-Methylcalycinine; N-Methylfissoldine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-N-Methylcalycinine and N-Methylfissoldine are naturally occurring alkaloids found in certain plant species. These compounds belong to the isoquinoline class of alkaloids, which are known for their diverse biological activities. They are of significant interest in the fields of medicinal chemistry and pharmacology due to their potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-N-Methylcalycinine and N-Methylfissoldine typically involves the use of specific precursors and reagents under controlled conditions. The synthetic routes often include steps such as methylation, cyclization, and oxidation. For instance, the methylation of a suitable precursor can be achieved using methyl iodide in the presence of a base like potassium carbonate. Cyclization reactions may involve the use of acidic or basic catalysts to form the isoquinoline ring structure.
Industrial Production Methods
Industrial production of these compounds may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to isolate the desired alkaloids. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(-)-N-Methylcalycinine and N-Methylfissoldine undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert them into their respective reduced forms.
Substitution: Substitution reactions, such as N-methylation, can modify the functional groups attached to the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Methyl iodide and other alkyl halides are used for N-methylation reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced isoquinolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(-)-N-Methylcalycinine and N-Methylfissoldine have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They serve as tools for studying biological processes and interactions at the molecular level.
Medicine: Research into their potential therapeutic effects includes studies on their anti-inflammatory, analgesic, and anticancer properties.
Industry: These alkaloids are used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (-)-N-Methylcalycinine and N-Methylfissoldine involves their interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compounds can modulate the activity of these targets, leading to various biological effects. For example, they may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
(-)-N-Methylcalycinine and N-Methylfissoldine can be compared with other isoquinoline alkaloids such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Sanguinarine: Exhibits anticancer and antimicrobial activities.
Papaverine: Used as a vasodilator in medical treatments.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potential. The uniqueness of (-)-N-Methylcalycinine and N-Methylfissoldine lies in their distinct molecular interactions and the specific pathways they influence.
属性
IUPAC Name |
16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-7-15-19(24-9-23-15)18-16(10)13(20)6-11-5-12(22-2)8-14(21)17(11)18/h5,7-8,13,21H,3-4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOMHAXOBRLRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC(=C5)OC)O)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B12320053.png)




![6-[2-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B12320091.png)


![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)
![N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12320126.png)
